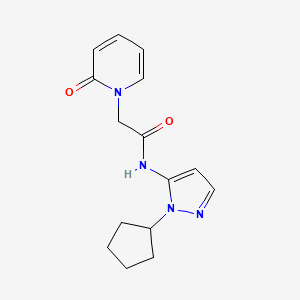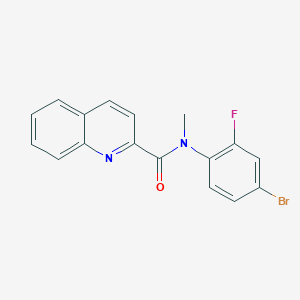
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide, also known as GSK461364A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the quinoline carboxamide family and has been found to exhibit anti-cancer properties by inhibiting the activity of polo-like kinase 1 (PLK1).
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of PLK1. PLK1 plays a critical role in cell division and proliferation, and its overexpression has been linked to the development and progression of many types of cancer. By inhibiting PLK1, this compound prevents the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit tumor growth in animal models of cancer. In addition, this compound has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide is its selectivity for PLK1. This makes it a promising candidate for cancer therapy, as it is expected to have fewer off-target effects than other kinase inhibitors. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide. One area of interest is the development of more potent and selective PLK1 inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound in cancer patients. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in cancer therapy.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with methyl anthranilate to form 4-bromo-2-fluoro-N-methylbenzamide. This intermediate is then reacted with 2-chloroquinoline-3-carboxylic acid to produce this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to selectively inhibit the activity of PLK1, a protein kinase that plays a critical role in cell division and proliferation. PLK1 is overexpressed in many types of cancer and is therefore a promising target for cancer therapy.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c1-21(16-9-7-12(18)10-13(16)19)17(22)15-8-6-11-4-2-3-5-14(11)20-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQLUQIZWNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Br)F)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)
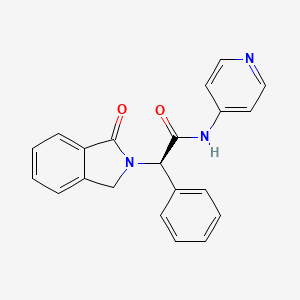
![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)
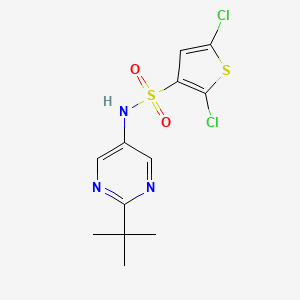
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)
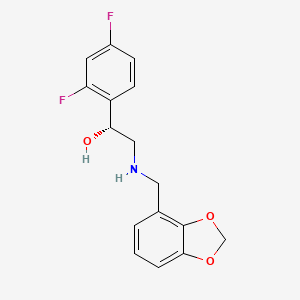
![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)
![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)
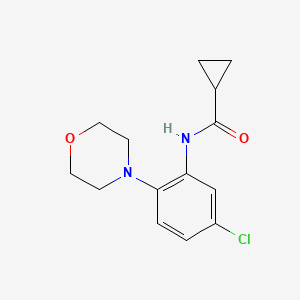
![N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B7646804.png)
